molecular formula C6H2Cl4N2 B12690020 2,4,6-Trichlorobenzenediazonium chloride CAS No. 27093-67-0

2,4,6-Trichlorobenzenediazonium chloride

Cat. No.: B12690020
CAS No.: 27093-67-0
M. Wt: 243.9 g/mol
InChI Key: CKBBJIAJAWFJEZ-UHFFFAOYSA-M
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Description

2,4,6-Trichlorobenzenediazonium chloride is a diazonium salt characterized by three chlorine substituents on the benzene ring and a diazonium (-N₂⁺) functional group. Diazonium salts are highly reactive intermediates in organic synthesis, commonly used in coupling reactions to form azo compounds. The chlorine substituents confer electron-withdrawing effects, influencing the compound’s stability, reactivity, and intermolecular interactions. Notably, 2,4,6-trichlorobenzenediazonium tetrafluoroborate (a related salt) exhibits two distinct crystalline modifications (I and II) with a remarkable NQR frequency difference of 919 kHz between the para-chlorine atoms, highlighting significant crystal packing effects . This polymorphism underscores the compound’s sensitivity to crystallization conditions, a feature less pronounced in other chlorinated aromatics.

Properties

CAS No.

27093-67-0

Molecular Formula

C6H2Cl4N2

Molecular Weight

243.9 g/mol

IUPAC Name

2,4,6-trichlorobenzenediazonium;chloride

InChI

InChI=1S/C6H2Cl3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2H;1H/q+1;/p-1

InChI Key

CKBBJIAJAWFJEZ-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+]#N)Cl)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzenediazonium chloride is typically prepared through a diazotization reaction. The process involves the reaction of 2,4,6-trichloroaniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid under cold conditions. The reaction proceeds as follows:

  • Dissolve 2,4,6-trichloroaniline in hydrochloric acid.
  • Cool the solution to 0-5°C.
  • Slowly add a solution of sodium nitrite to the mixture while maintaining the temperature.
  • The diazonium salt precipitates out and can be isolated by filtration.

Industrial Production Methods: In an industrial setting, the preparation of 2,4,6-trichlorobenzenediazonium chloride follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorobenzenediazonium chloride undergoes several types of reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxyl groups, and nitriles. For example, treating the diazonium salt with hypophosphorous acid reduces the diazonium group to form 1,3,5-trichlorobenzene.

    Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.

Common Reagents and Conditions:

    Hydroxyl Group Substitution: Heating the diazonium salt with water results in the formation of phenols.

    Reduction: Hypophosphorous acid is commonly used to reduce the diazonium group to a hydrogen atom, forming the corresponding aromatic compound.

Major Products:

    1,3,5-Trichlorobenzene: Formed by the reduction of the diazonium group.

    Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.

Scientific Research Applications

2,4,6-Trichlorobenzenediazonium chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.

    Biology: The compound can be used to modify biomolecules through diazotization reactions, aiding in the study of protein and nucleic acid functions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-trichlorobenzenediazonium chloride involves the formation of a diazonium ion, which is highly reactive. The diazonium ion can undergo substitution or coupling reactions, leading to the formation of various products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it an excellent electrophile.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects
  • 2,4,6-Trichlorobenzenediazonium Chloride :

    • Substituents : Three Cl atoms + diazonium group.
    • Electronic Effects : The Cl atoms withdraw electron density, stabilizing the diazonium group but reducing nucleophilicity.
    • Crystal Structure : Exists in two modifications (I and II) with distinct NQR frequencies (Δν = 919 kHz), indicating strong crystal field effects .
  • 2,4,6-Trimethylbenzyl Chloride :

    • Substituents : Three methyl groups + CH₂Cl.
    • Electronic Effects : Methyl groups donate electron density, lengthening the C-Cl bond (1.83 Å vs. typical ~1.79 Å in benzyl chlorides) due to steric hindrance .
    • Crystal Structure : Two independent molecules per asymmetric unit; CH₂Cl group forced perpendicular to the aromatic ring by steric crowding .
  • 3-Nitrobenzenediazonium Chloride: Substituents: NO₂ group + diazonium. Electronic Effects: Strongly electron-withdrawing NO₂ group increases diazonium reactivity but reduces stability compared to Cl-substituted analogs .
Bond Lengths and Geometry
Compound Key Bond Lengths (Å) Geometric Features
2,4,6-Trichlorobenzenediazonium N/A (Diazonium group dominant) Planar aromatic ring; Cl substituents para/meta
2,4,6-Trimethylbenzyl Chloride C-Cl: 1.83 CH₂Cl group perpendicular to ring
2,4,6-Trifluorobenzoyl Chloride C=O: ~1.19 (typical) Electron-deficient due to F substituents

Spectroscopic and Crystallographic Data

Compound Key Spectroscopic Findings Crystallographic Insights
2,4,6-Trichlorobenzenediazonium NQR: Δν = 919 kHz between modifications Polymorphism due to solvent-dependent packing
2,4,6-Trimethylbenzyl Chloride X-ray: C-Cl = 1.83 Å; Z = 4 Triclinic space group (P-1); two independent molecules
2,4,6-Trifluorobenzoyl Chloride IR: Strong C=O stretch at ~1770 cm⁻¹ Not reported in evidence

Stability and Handling

  • 2,4,6-Trichlorobenzenediazonium Chloride :
    • Stability : Moderately stable in crystalline form but sensitive to heat and light. Modification I (from water) is more stable than II (from acetonitrile) .
  • 3-Nitrobenzenediazonium Chloride :
    • Stability : Less stable than Cl-substituted analogs due to nitro group’s destabilizing effects .
  • 2,4,6-Triisopropylbenzenesulfonyl Chloride :
    • Stability : Stable under inert conditions; hygroscopic .

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